An In-depth Technical Guide to 3-Chloroacetylindole (3CAI)
An In-depth Technical Guide to 3-Chloroacetylindole (3CAI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-chloroacetylindole (3CAI), a synthetic derivative of indole-3-carbinol (I3C). 3CAI has been identified as a potent allosteric inhibitor of the serine/threonine kinases Akt1 and Akt2, key components of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. This document details the chemical structure, synthesis, and characterization of 3CAI. It presents quantitative data on its biological activity, including its inhibitory effects on Akt kinases and its anti-proliferative and pro-apoptotic effects on human colon cancer cell lines. Detailed experimental protocols for key assays and a description of the relevant signaling pathway are provided to facilitate further research and development of this promising anti-cancer agent.
Chemical Structure and Properties
3-Chloroacetylindole, commonly abbreviated as 3CAI, is an indole derivative with a chloroacetyl group attached at the C3 position of the indole ring.
Chemical Name: 2-Chloro-1-(1H-indol-3-yl)ethanone
Synonyms: 3CAI, 3-Chloroacetyl-indole
CAS Number: 28755-03-5
Molecular Formula: C₁₀H₈ClNO
Molecular Weight: 193.63 g/mol
Chemical Structure:
Caption: Chemical structure of 3-Chloroacetylindole (3CAI).
Synthesis and Characterization
Synthesis Protocol (Representative)
Reaction Scheme:
Indole + Chloroacetyl chloride → 3-Chloroacetylindole
Materials:
-
Indole
-
Chloroacetyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or another suitable solvent)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Dissolve indole in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in anhydrous diethyl ether to the cooled indole solution while stirring.
-
Add pyridine dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-chloroacetylindole.
Characterization Data (Predicted and Reported)
| Technique | Data |
| Appearance | Pink solid |
| Solubility | Soluble in DMSO (100 mg/mL) |
| ¹H NMR (CDCl₃, 500 MHz) | Predicted chemical shifts (ppm): δ ~8.3 (s, 1H, NH), ~8.0-7.2 (m, 5H, Ar-H), ~4.5 (s, 2H, CH₂Cl) |
| ¹³C NMR (CDCl₃, 125 MHz) | Predicted chemical shifts (ppm): δ ~185 (C=O), ~137-110 (indole ring carbons), ~46 (CH₂Cl) |
| Mass Spectrometry (ESI-MS) | m/z: 194.03 [M+H]⁺ |
Biological Activity and Quantitative Data
3CAI is a specific inhibitor of Akt1 and Akt2 kinases, demonstrating significantly greater potency than its parent compound, indole-3-carbinol (I3C).[1][2]
Kinase Inhibition
A screening of 85 kinases revealed that 3CAI is a specific inhibitor of Akt.[2] In vitro kinase assays have demonstrated that 3CAI substantially suppresses the activity of both Akt1 and Akt2 in a dose-dependent manner.[2][3] The IC₅₀ value for Akt1 and Akt2 inhibition is reported to be less than 1 µM. The inhibitory mechanism is allosteric, meaning 3CAI does not compete with ATP for binding to the kinase domain.[2][3] Molecular docking studies suggest that 3CAI binds to the pleckstrin homology (PH) domain of Akt1.[2]
| Parameter | Value | Reference |
| Akt1/2 Inhibition (IC₅₀) | < 1 µM | |
| PI3K Inhibition | 60% inhibition at 10 µM | |
| Molecular Docking Score (3CAI with AKT1) | -2.03 Kcal/mol | [2] |
Anti-proliferative and Pro-apoptotic Activity
3CAI has been shown to inhibit the growth of human colon cancer cell lines HCT116 and HT-29.[2] This anti-proliferative effect is significantly more potent than that of I3C, which has an IC₅₀ of 200-300 µM.[1][2] Furthermore, 3CAI induces apoptosis in these cell lines.[2]
| Cell Line | Activity | Concentration | Result | Reference |
| HCT116 | Apoptosis Induction | 4 µM (4 days) | 55% increase in apoptosis | |
| HT-29 | Apoptosis Induction | 4 µM (4 days) | 60% increase in apoptosis |
In Vivo Efficacy
In a xenograft mouse model using HCT116 cells, oral administration of 3CAI significantly suppressed tumor growth.[2]
| Parameter | Value | Reference |
| In vivo Dose | 30 mg/kg (oral, 5 times/week for 21 days) | [2] |
| Tumor Growth Inhibition | 50% reduction in HCT116 xenograft tumors | [2] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is based on the methodology described by Kim et al. (2011).[2][3]
Materials:
-
Active Akt1 or Akt2 enzyme
-
Histone H2B (as substrate)
-
[γ-³²P]ATP
-
3CAI, I3C, or other inhibitors
-
Reaction buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT)
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, active kinase, and substrate.
-
Add the test compounds (3CAI, I3C, etc.) at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at room temperature for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the extent of kinase inhibition.
Cell Proliferation (MTS) Assay
This protocol is a standard method for assessing cell viability.
Materials:
-
HCT116 or HT-29 cells
-
McCoy's 5A medium with 10% FBS
-
3CAI or other test compounds
-
MTS reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on the methodology described by Kim et al. (2011).[2][3]
Materials:
-
HCT116 or HT-29 cells
-
3CAI or other test compounds
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired time (e.g., 4 days).
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
HCT116 Xenograft Mouse Model
This protocol is based on the methodology described by Kim et al. (2011).[2][3]
Materials:
-
Athymic nude mice
-
HCT116 cells
-
Serum-free McCoy's 5A medium
-
3CAI, I3C, or vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Suspend HCT116 cells in serum-free medium.
-
Subcutaneously inject the cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment groups.
-
Administer 3CAI (e.g., 30 mg/kg), I3C, or vehicle orally five times a week for 21 days.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Signaling Pathway
3CAI exerts its anti-cancer effects by targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[2][3]
Caption: The PI3K/Akt signaling pathway and the inhibitory action of 3CAI.
Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation.
Activated Akt phosphorylates a multitude of downstream targets to promote cell survival and proliferation. These include:
-
mTOR (mammalian target of rapamycin): Activation of mTOR promotes protein synthesis and cell growth.[2][3]
-
GSK3β (glycogen synthase kinase 3 beta): Inhibition of GSK3β promotes cell proliferation.[2][3]
-
Bad: Phosphorylation and inactivation of the pro-apoptotic protein Bad promotes cell survival.
-
p53 and p21: Akt can negatively regulate the tumor suppressor p53 and the cell cycle inhibitor p21.
-
Bcl-2: Akt can promote the function of the anti-apoptotic protein Bcl-2.
By allosterically inhibiting Akt, 3CAI prevents the phosphorylation of these downstream targets, thereby suppressing proliferation and inducing apoptosis in cancer cells.[2][3]
Conclusion
3-Chloroacetylindole (3CAI) is a promising anti-cancer agent that functions as a specific, allosteric inhibitor of Akt1 and Akt2. Its ability to potently inhibit the PI3K/Akt signaling pathway leads to decreased cell proliferation and increased apoptosis in colon cancer models. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of 3CAI and the development of related compounds for cancer treatment. Further investigation into its pharmacokinetic and toxicological profiles is warranted to advance this compound towards clinical applications.
References
- 1. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor, suppresses colon cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
